molecular formula C18H15ClN4O B4995480 1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one

1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one

Cat. No. B4995480
M. Wt: 338.8 g/mol
InChI Key: AXZAZOVXFPTJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one, also known as BCTP, is a small molecule inhibitor of the metabotropic glutamate receptor subtype 1 (mGluR1). It was first synthesized in 2004 by researchers at the University of California, San Francisco, and has since been used in various scientific research applications.

Mechanism of Action

1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one acts as a negative allosteric modulator of mGluR1, meaning that it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This mechanism of action makes this compound a useful tool for studying the physiological and pathological roles of mGluR1.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing glutamate-induced calcium mobilization and inhibiting glutamate release from presynaptic terminals. It has also been shown to reduce neuronal excitability and synaptic plasticity in the hippocampus, a brain region involved in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one in lab experiments is its selectivity for mGluR1, which allows researchers to study the specific effects of inhibiting this receptor subtype. However, one limitation is its relatively low yield in the synthesis process, which can make it difficult to obtain in large quantities for experiments.

Future Directions

There are several potential future directions for research involving 1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one. One area of interest is its potential therapeutic use in neurological disorders such as Parkinson's disease and epilepsy. Another area of interest is its role in pain processing and addiction, which could lead to the development of new treatments for these conditions. Additionally, further research is needed to fully understand the physiological and pathological roles of mGluR1 and how this compound can be used to study them.

Synthesis Methods

The synthesis of 1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one involves several steps, including the reaction of 4-chlorobenzaldehyde with methyl 3-amino-5-methylthiophene-2-carboxylate to form a key intermediate. This intermediate is then coupled with benzyl isocyanate and cyclized to form the final product. The yield of this compound in this synthesis method is typically around 30%.

Scientific Research Applications

1-benzyl-4-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-d]pyrimidin-6-one has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to selectively inhibit mGluR1 activity, which is involved in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. This compound has also been used to study the role of mGluR1 in pain processing and addiction.

properties

IUPAC Name

1-benzyl-4-(4-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c19-14-8-6-13(7-9-14)16-15-10-20-23(17(15)22-18(24)21-16)11-12-4-2-1-3-5-12/h1-10,16H,11H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZAZOVXFPTJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=N2)C(NC(=O)N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.